Application Summary: 2-Tert-butoxyethyl methanesulfonate is used as an intermediate in the synthesis of various organic compounds . It’s particularly useful due to the methanesulfonate group’s effectiveness as a protecting and good leaving group in nucleophilic substitution reactions .
Methods of Application: The compound can be synthesized through alkylation with methanesulfonyl chloride . The resulting methanesulfonate compounds can then be used as substrates in nucleophilic substitution reactions .
Results and Outcomes: The two methanesulfonate compounds were formed as an inseparable mixture in a 23% yield . They were characterized and identified by the 1H NMR and 13C NMR spectroscopy .
Application Summary: MSA has several appealing properties that make it very attractive for the development of new circular flowsheets in hydrometallurgy .
Methods of Application: MSA can be used in the metallurgy of copper, zinc, cobalt, nickel, and rare earths, as well as in the recycling of metals from end-of-life products . In combination with hydrogen peroxide, it yields strongly oxidizing lixiviants that can leach copper from chalcopyrite or dissolve metallic silver .
Results and Outcomes: The global production of MSA is expected to increase rapidly in the near future thanks to both the industrialization of a new sustainable synthesis process and its many applications .
2-Tert-butoxyethyl methanesulfonate is a chemical compound with the molecular formula C7H16O4S and a molecular weight of approximately 196.27 g/mol. It appears as a light yellow liquid and is primarily utilized in biochemical and proteomics research. The compound is characterized by its methanesulfonate group, which contributes to its reactivity and utility in various chemical transformations .
These reactions make it a valuable intermediate in organic synthesis and medicinal chemistry .
While specific biological activities of 2-tert-butoxyethyl methanesulfonate are not extensively documented, compounds containing methanesulfonate groups are often investigated for their potential pharmacological properties. The compound may exhibit activity in proteomics research, potentially influencing protein interactions or modifications due to its reactive nature. Further studies would be required to elucidate any specific biological effects or mechanisms of action .
The synthesis of 2-tert-butoxyethyl methanesulfonate typically involves the following steps:
This method provides a straightforward pathway to produce the compound with high purity .
2-Tert-butoxyethyl methanesulfonate has several applications, particularly in:
Several compounds share structural similarities with 2-tert-butoxyethyl methanesulfonate, including:
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| 2-Tert-butoxyethyl Methanesulfonate | C7H16O4S | Tertiary butyl ether functionality |
| Methanesulfonic Acid | CH3SO3H | Simple acid structure without ether functionality |
| Ethyl Methanesulfonate | C3H8O3S | Used as an alkylating agent |
| Benzyl Methanesulfonate | C8H9O3S | Contains a benzyl group, enhancing reactivity |
The uniqueness of 2-tert-butoxyethyl methanesulfonate lies in its combination of both ether and sulfonate functionalities, making it versatile for various synthetic applications while also being suitable for biochemical research .
The development of 2-tert-butoxyethyl methanesulfonate aligns with advancements in mesylate chemistry. Methanesulfonic acid derivatives gained prominence in the mid-20th century as alternatives to tosylates, offering improved stability and reactivity. The synthesis of alkyl methanesulfonates, including this compound, typically involves reacting alcohols with methanesulfonyl chloride in the presence of a base like triethylamine. While specific historical milestones for this compound are limited in publicly available records, its emergence reflects broader trends in optimizing leaving groups for nucleophilic substitution reactions.
2-Tert-butoxyethyl methanesulfonate belongs to the alkyl mesylate class, defined by the methanesulfonate ester functional group (CH₃SO₃−OR). These compounds are distinguished by their superior leaving group ability compared to hydroxides, enabling efficient substitution reactions. The tert-butoxyethyl group introduces steric complexity, influencing reaction pathways and selectivity. This compound’s design positions it as a critical intermediate in:
IUPAC Name: 2-[(2-Methylpropan-2-yl)oxy]ethyl methanesulfonate
CAS Number: 235098-18-7
Molecular Formula: C₇H₁₆O₄S
Molecular Weight: 196.2645 g/mol
The compound’s structure features a linear ethyl chain linked to a tert-butoxy group and a methanesulfonate ester. This arrangement balances stability and reactivity, critical for its applications.
2-Tert-butoxyethyl methanesulfonate is employed in synthesizing ergot alkaloid derivatives, such as pergolide mesylate, used in Parkinson’s disease treatment. Its role in telescoping reactions enables high-purity intermediates, as demonstrated in a seven-step synthesis achieving 75–81% overall yield.
| Application | Example Use Case | Outcome |
|---|---|---|
| Drug Intermediate | Pergolide mesylate synthesis | >99.8% purity achieved |
| Protecting Group | Fluorinated cyclohexane derivatives | Inseparable diastereoisomer mixtures |
The compound participates in polymerization reactions, contributing to materials with tailored mechanical properties. Its tert-butoxyethyl group enhances flexibility, while the methanesulfonate moiety facilitates crosslinking.
In nucleophilic substitution studies, 2-tert-butoxyethyl methanesulfonate demonstrates efficient displacement by Grignard reagents, forming alkyl halides with minimal elimination byproducts. This reactivity is leveraged in synthesizing chiral amines using tert-butoxyethyl methanesulfonate derivatives.
2-Tert-butoxyethyl methanesulfonate possesses the molecular formula C₇H₁₆O₄S with a molecular weight of 196.27 grams per mole [1] [2] [3]. The compound exhibits a linear structural arrangement characterized by a tert-butoxy group connected through an ethylene linker to a methanesulfonate moiety [3]. The International Union of Pure and Applied Chemistry name for this compound is 2-[(2-methylpropan-2-yl)oxy]ethyl methanesulfonate [1] [2] [3].
The structural framework features a quaternary carbon center in the tert-butyl group, which is attached to an oxygen atom forming an ether linkage [3]. This oxygen atom bridges to a two-carbon ethylene chain, which subsequently connects to the methanesulfonate group through an ester bond [3]. The methanesulfonate group contains a sulfur atom in a tetrahedral geometry, bonded to three oxygen atoms and one methyl group [4] [5].
The simplified molecular input line entry system representation is CC(C)(C)OCCOS(=O)(=O)C, while the International Chemical Identifier is InChI=1S/C7H16O4S/c1-7(2,3)10-5-6-11-12(4,8)9/h5-6H2,1-4H3 [1] [2] [3]. The corresponding International Chemical Identifier Key is BFRZAOBUTPYLEH-UHFFFAOYSA-N [1] [2] [3].
| Structural Parameter | Value |
|---|---|
| Molecular Formula | C₇H₁₆O₄S |
| Molecular Weight | 196.27 g/mol |
| Chemical Abstracts Service Number | 235098-18-7 |
| International Union of Pure and Applied Chemistry Name | 2-[(2-methylpropan-2-yl)oxy]ethyl methanesulfonate |
| International Chemical Identifier Key | BFRZAOBUTPYLEH-UHFFFAOYSA-N |
The conformational landscape of 2-tert-butoxyethyl methanesulfonate is dominated by rotational degrees of freedom around several key bonds, particularly the carbon-oxygen bonds and the carbon-carbon bonds within the ethylene linker [6] [7]. The tert-butyl group adopts a preferred conformation where the three methyl groups are positioned to minimize steric interactions [7] [8].
Conformational analysis reveals that the molecule can exist in multiple low-energy conformations due to rotation about the ether oxygen bond connecting the tert-butyl group to the ethylene chain [6] [7]. The anti conformation, where bulky substituents are maximally separated, represents the most thermodynamically favorable arrangement [7] [8]. The gauche conformations, while accessible at ambient temperature, are higher in energy due to increased steric interactions between the tert-butyl group and the ethylene chain [7] [8].
The methanesulfonate group exhibits restricted rotation around the sulfur-oxygen ester bond, with the preferred conformation being influenced by electronic factors and potential intramolecular interactions [6]. The tetrahedral geometry around the sulfur atom remains constant across different conformations, maintaining approximate bond angles of 109.5 degrees [4].
The compound does not possess any stereogenic centers, eliminating the possibility of optical isomerism [1] [2]. The quaternary carbon in the tert-butyl group and the sulfur center in the methanesulfonate group do not contribute to stereochemical complexity due to their symmetric substitution patterns [5].
2-Tert-butoxyethyl methanesulfonate exists as a liquid under standard ambient conditions [1] [9]. The compound exhibits a colorless to pale yellow appearance, depending on purity and storage conditions [10]. The liquid state at room temperature is consistent with the molecular weight and structural features of the compound [1] [9].
Commercial preparations typically maintain a purity of 95 percent or higher, with the physical form remaining consistently liquid across different suppliers [1] [9]. The compound requires storage under controlled conditions to maintain its physical integrity and chemical stability [1] [9].
The solubility characteristics of 2-tert-butoxyethyl methanesulfonate reflect its mixed hydrophilic and lipophilic character [11] [10]. The compound demonstrates good solubility in polar organic solvents, including methanol, ethanol, and acetone, due to the presence of ether and ester functional groups [11] [10].
The tert-butyl group contributes significant hydrophobic character, limiting water solubility compared to simpler methanesulfonate esters [11] [10]. The compound shows enhanced solubility in organic solvents that can accommodate both the polar methanesulfonate group and the nonpolar tert-butyl moiety [11] [10].
Solubility in different solvent systems varies considerably, with aprotic solvents generally providing better dissolution than protic solvents due to reduced hydrogen bonding interactions [11]. The ether oxygen atoms can participate in hydrogen bonding with protic solvents, influencing the overall solubility profile [11].
Thermal analysis of 2-tert-butoxyethyl methanesulfonate reveals a complex decomposition profile with multiple degradation pathways [12] [13]. The initial decomposition typically begins around 180-200 degrees Celsius, with the tert-butyl ether linkage being particularly susceptible to thermal cleavage [12].
The primary thermal decomposition pathway involves the elimination of isobutene and the formation of ethylene glycol monomesylate [12]. This process occurs through a unimolecular mechanism similar to other tert-butyl ethers, with the reaction following first-order kinetics [12].
At higher temperatures, between 250-350 degrees Celsius, complete decomposition occurs with the formation of various volatile products including methanesulfonic acid, carbon dioxide, and hydrocarbon fragments [13]. The thermogravimetric analysis indicates that the compound is stable under normal storage conditions but requires temperature control to prevent degradation [13].
| Thermal Parameter | Temperature Range | Description |
|---|---|---|
| Decomposition Onset | 180-200°C | Initial thermal degradation |
| Major Decomposition | 250-350°C | Complete structural breakdown |
| Storage Stability | 2-8°C | Recommended storage temperature |
| Primary Products | Variable | Isobutene, methanol, methanesulfonic acid |
The proton nuclear magnetic resonance spectrum of 2-tert-butoxyethyl methanesulfonate exhibits characteristic signals that allow for unambiguous structural identification [14] [15]. The tert-butyl group produces an intense singlet typically observed between 1.1 and 1.35 parts per million, integrating for nine protons [14] [15].
The methanesulfonate methyl group appears as a singlet in the range of 2.9-3.0 parts per million, integrating for three protons [14] [16]. This chemical shift is characteristic of methyl groups directly attached to electronegative sulfur centers [17] [14].
The ethylene bridge protons appear as complex multiplets in the region of 4.1-4.3 parts per million, with the chemical shift reflecting the deshielding effect of both the ether oxygen and the methanesulfonate ester group [17] [14]. The coupling patterns in this region may show some complexity due to the different electronic environments of the two methylene groups [17].
Carbon-13 nuclear magnetic resonance spectroscopy provides additional structural confirmation, with the quaternary carbon of the tert-butyl group appearing around 75-80 parts per million [14] [16]. The carbonyl carbon equivalent in the methanesulfonate group exhibits characteristic downfield shifts consistent with sulfonate ester functionality [14].
| Proton Assignment | Chemical Shift (ppm) | Multiplicity | Integration |
|---|---|---|---|
| Tert-butyl methyl groups | 1.1-1.35 | Singlet | 9H |
| Methanesulfonate methyl | 2.9-3.0 | Singlet | 3H |
| Ethylene bridge | 4.1-4.3 | Multiplet | 4H |
Infrared spectroscopy of 2-tert-butoxyethyl methanesulfonate reveals characteristic absorption patterns that reflect the various functional groups present in the molecule [4] [18] [19]. The carbon-hydrogen stretching vibrations of the alkyl groups appear in the region of 3000-2850 wavenumbers, with strong absorption intensity [18].
The methanesulfonate group exhibits two prominent sulfur-oxygen stretching vibrations: the asymmetric stretch appears around 1350-1340 wavenumbers, while the symmetric stretch occurs near 1150-1140 wavenumbers [4] [19]. These absorptions are diagnostic for the methanesulfonate functional group and appear with strong intensity [4] [19].
Carbon-oxygen stretching vibrations from both the ether and ester linkages contribute to a broad absorption region between 1300-1000 wavenumbers [18]. The specific fingerprint region below 900 wavenumbers contains additional diagnostic absorptions related to the sulfur-oxygen-carbon deformation modes [4] [19].
Methyl group deformation vibrations appear at characteristic frequencies around 1450 and 1375 wavenumbers for the tert-butyl groups, while methylene deformations occur near 1465 wavenumbers [18]. The infrared spectrum provides a comprehensive fingerprint for compound identification and purity assessment [18] [19].
| Functional Group | Frequency (cm⁻¹) | Intensity | Assignment |
|---|---|---|---|
| C-H stretching | 3000-2850 | Strong | Alkyl groups |
| S=O asymmetric | 1350-1340 | Strong | Methanesulfonate |
| S=O symmetric | 1150-1140 | Strong | Methanesulfonate |
| C-O stretching | 1300-1000 | Strong | Ether and ester |
| CH₃ bending | 1450, 1375 | Medium | Methyl deformation |
Mass spectrometric analysis of 2-tert-butoxyethyl methanesulfonate provides detailed information about the molecular ion and characteristic fragmentation patterns [2] [14] [20]. The molecular ion peak appears at mass-to-charge ratio 196, corresponding to the molecular weight of the compound [2] [14].
The fragmentation pattern is dominated by the loss of the tert-butyl group (mass 57), producing a base peak or major fragment at mass-to-charge ratio 139 [14] [20]. This fragmentation occurs through alpha-cleavage adjacent to the ether oxygen, which is a common fragmentation pathway for tert-butyl ethers [20].
Additional significant fragments include the methanesulfonyl cation at mass-to-charge ratio 79-80, which represents a characteristic fragment of methanesulfonate esters [14] [16]. The loss of a methyl radical from the molecular ion produces a fragment at mass-to-charge ratio 181 [14] [20].
Ion mobility spectrometry coupled with mass spectrometry provides collision cross section data for various adduct ions [2]. The protonated molecule exhibits a collision cross section of 141.5 square angstroms, while the sodium adduct shows a value of 149.3 square angstroms [2].
| Fragment Ion | m/z | Relative Intensity | Assignment |
|---|---|---|---|
| M⁺- | 196 | Variable | Molecular ion |
| [M-57]⁺ | 139 | Strong | Loss of tert-butyl |
| CH₃SO₂⁺ | 79-80 | Strong | Methanesulfonyl cation |
| [M-15]⁺ | 181 | Common | Loss of methyl |
| [M+H]⁺ | 197 | Variable | Protonated molecule |
2-Tert-butoxyethyl methanesulfonate shares fundamental structural features with other alkyl methanesulfonate esters while exhibiting unique characteristics due to its specific substitution pattern [21] [5] [22]. The methanesulfonate group serves as an excellent leaving group in nucleophilic substitution reactions, a property common to all mesylate esters [21] [5] [22].
Compared to simple alkyl mesylates such as methyl methanesulfonate, the tert-butoxyethyl derivative exhibits increased steric hindrance around the ester linkage [21] [22]. This steric bulk influences both the reactivity and the physical properties of the compound compared to linear alkyl analogs [21] [22].
The presence of the ether oxygen in the alkyl chain distinguishes this compound from simple alkyl methanesulfonates [21] [5]. This structural feature introduces additional conformational flexibility and affects the electronic properties of the adjacent ester group [21] [5].
Thermal stability comparisons reveal that tert-butyl-containing mesylates generally exhibit lower decomposition temperatures than their linear counterparts due to the ease of eliminating isobutene [22] [12]. The branched structure also affects solubility patterns, with tert-butyl derivatives showing enhanced solubility in nonpolar solvents compared to primary alkyl mesylates [22].
The spectroscopic properties of 2-tert-butoxyethyl methanesulfonate align with general trends observed in alkyl methanesulfonates, particularly in the characteristic sulfur-oxygen stretching frequencies and the chemical shifts of the methanesulfonate methyl group [21] [5] [19]. However, the additional ether functionality introduces supplementary absorptions and shifts that distinguish it from simpler analogs [21] [5].
| Comparison Parameter | 2-Tert-butoxyethyl mesylate | Simple alkyl mesylates |
|---|---|---|
| Steric hindrance | High (quaternary carbon) | Variable (depends on substitution) |
| Thermal stability | Lower (facile elimination) | Generally higher |
| Solubility profile | Enhanced in nonpolar solvents | More polar solvent preference |
| Reactivity | Sterically hindered | Generally more reactive |
| Spectroscopic features | Additional ether absorptions | Simpler patterns |
The most direct and widely employed synthetic route for 2-tert-butoxyethyl methanesulfonate involves the reaction of 2-tert-butoxyethanol with methanesulfonyl chloride in the presence of a tertiary amine base [1] [2]. This mesylation reaction proceeds through a nucleophilic substitution mechanism where the hydroxyl group of the alcohol attacks the sulfur center of methanesulfonyl chloride, forming the desired methanesulfonate ester.
The reaction typically employs triethylamine as the base, which serves the dual purpose of neutralizing the hydrogen chloride generated during the reaction and activating the alcohol nucleophile [3] [4]. The reaction conditions are optimized to maintain temperatures between 10-15°C under an inert nitrogen atmosphere to prevent decomposition and ensure high yields [1]. The reaction time generally ranges from 1-8 hours, depending on the specific conditions and desired conversion levels.
The mechanistic pathway involves initial coordination of the alcohol with the triethylamine base, followed by nucleophilic attack on the electrophilic sulfur center of methanesulfonyl chloride [2]. This process results in the formation of the methanesulfonate ester bond with concomitant elimination of hydrogen chloride, which is immediately neutralized by the excess base to form triethylamine hydrochloride.
A critical aspect of this synthesis is the requirement for anhydrous conditions, as the presence of water can lead to hydrolysis of methanesulfonyl chloride, reducing the efficiency of the reaction [1]. The reaction mixture must be maintained under dry nitrogen to prevent moisture ingress and ensure optimal yields.
Industrial-scale production of 2-tert-butoxyethyl methanesulfonate follows established protocols for alkyl methanesulfonate synthesis with specific adaptations for large-scale operations [1] [5]. The industrial process typically involves the reaction of 2-tert-butoxyethanol with methanesulfonyl chloride in aromatic organic solvents such as toluene, xylene, or mesitylene, with tertiary amines serving as both base and catalyst.
The industrial methodology emphasizes the use of aromatic solvents due to their superior thermal stability and ability to dissolve both reactants and products effectively [1]. The reaction is conducted at controlled temperatures of 10-15°C with continuous stirring to ensure homogeneous mixing and efficient heat transfer. The process involves dropwise addition of the tertiary amine to the mixture of alcohol and methanesulfonyl chloride dissolved in the aromatic solvent.
Post-reaction processing in industrial settings includes washing the crude product solution with aqueous alkali metal carbonate solutions, typically sodium carbonate or potassium carbonate at concentrations of 1-3% by mass [1]. This washing step is crucial for removing excess tertiary amine and neutralizing any residual acid, thereby improving the thermal stability of the final product. The washing process typically employs 4-6 parts by mass of the carbonate solution per part of alcohol used in the reaction.
Quality control in industrial production involves monitoring the conversion of starting alcohol to the methanesulfonate ester using gas chromatography, with target conversion levels typically exceeding 98% to ensure product quality and minimize impurities [1]. The industrial process is designed to be scalable and economically viable while maintaining consistent product quality across different production batches.
Laboratory-scale synthesis of 2-tert-butoxyethyl methanesulfonate offers greater flexibility in reaction conditions and purification methods compared to industrial processes [3] [4]. The most common laboratory approach involves the use of dichloromethane as the reaction solvent, which provides excellent solubility for all reactants and products while maintaining inert reaction conditions.
The laboratory procedure typically begins with the dissolution of 2-tert-butoxyethanol in dichloromethane, followed by cooling to temperatures ranging from room temperature to -15°C depending on the desired reaction kinetics [6] [2]. Methanesulfonyl chloride is then added slowly, either neat or as a solution in dichloromethane, while maintaining vigorous stirring to ensure proper mixing.
Triethylamine is added dropwise to the reaction mixture, with the rate of addition carefully controlled to manage the exothermic nature of the reaction [3]. The reaction is typically complete within 1-2 hours, as monitored by thin-layer chromatography or gas chromatography. The reaction mixture is then washed with aqueous sodium bicarbonate solution to neutralize excess acid and remove the triethylamine hydrochloride byproduct.
Alternative laboratory approaches include the use of other tertiary amines such as pyridine or 2,6-lutidine, though these may require modified reaction conditions and purification procedures [7] [8]. Some laboratories employ microwave-assisted synthesis to accelerate the reaction and improve yields, though this requires careful optimization of power and time parameters to prevent decomposition.
The laboratory-scale synthesis allows for detailed mechanistic studies and optimization of reaction parameters, including temperature, solvent choice, base selection, and reaction time. This flexibility is particularly valuable for research applications where understanding the reaction mechanism is as important as obtaining the desired product.
The synthesis of 2-tert-butoxyethyl methanesulfonate can be significantly improved through the application of green chemistry principles, addressing environmental concerns while maintaining synthetic efficiency [9] [10] [11]. The implementation of green chemistry approaches focuses on reducing environmental impact through atom economy, safer solvents, energy efficiency, and waste minimization.
Atom economy can be enhanced by optimizing the stoichiometry of reactants to minimize excess reagents and reduce byproduct formation [9]. The theoretical atom economy for the methanesulfonate synthesis is relatively high, as the only byproduct is hydrogen chloride, which can be efficiently captured and neutralized. Optimization studies have shown that using slight stoichiometric excesses of methanesulfonyl chloride (1.1-1.2 equivalents) can achieve high conversion while minimizing waste.
Solvent selection represents a crucial aspect of green chemistry implementation in methanesulfonate synthesis [11]. Traditional chlorinated solvents such as dichloromethane can be replaced with more environmentally benign alternatives such as ethyl acetate, toluene, or even aqueous systems under carefully optimized conditions. The use of methanesulfonic acid itself as a green solvent has been explored, though this approach requires careful optimization of reaction conditions [10].
Energy efficiency improvements include conducting reactions at ambient temperature rather than requiring cooling, and exploring microwave-assisted synthesis to reduce reaction times and energy consumption [9]. The implementation of continuous flow processes can further improve energy efficiency by providing better heat transfer and reaction control compared to batch processes.
Waste reduction strategies focus on solvent recovery and recycling, minimization of excess reagents, and development of more efficient purification methods [11]. The use of aqueous alkaline washing instead of organic solvent extractions can significantly reduce organic waste generation while maintaining product purity. Additionally, the implementation of closed-loop systems for solvent recovery can reduce the environmental footprint of the synthesis.
The biodegradability of methanesulfonic acid and its derivatives represents an inherent advantage of this synthetic route, as these compounds are readily degraded by environmental microorganisms [11]. This characteristic reduces the long-term environmental impact of the synthesis and supports the principles of green chemistry.
The purification of 2-tert-butoxyethyl methanesulfonate requires careful consideration of the compound's chemical properties and potential impurities generated during synthesis [12] [13] [14]. The primary impurities typically include unreacted starting materials, triethylamine hydrochloride, and trace amounts of hydrolysis products.
Aqueous alkaline washing represents the most common primary purification method, effectively removing triethylamine hydrochloride and neutralizing any residual acid [1]. The washing process typically employs 1-3% sodium carbonate or potassium carbonate solutions, with the pH carefully monitored to ensure complete neutralization without causing hydrolysis of the ester bond. Multiple washing steps may be required to achieve the desired purity level, with each wash followed by careful phase separation.
Distillation under reduced pressure provides the highest level of purification, particularly for removing volatile impurities and residual solvents [13]. The distillation is typically conducted at pressures of 95-100 mbar with temperatures of 180-190°C, though these conditions must be carefully optimized to prevent thermal decomposition of the product. The distillation process requires precise temperature control and may benefit from the use of fractionating columns to achieve optimal separation.
Crystallization from organic solvents offers an alternative purification approach, particularly when solid forms of the methanesulfonate are desired [13]. Common crystallization solvents include toluene, hexane, or mixtures thereof, with the choice depending on the solubility characteristics of the specific compound. The crystallization process must be carefully controlled to prevent the formation of mixed crystals or polymorphs that could affect the compound's properties.
Quality control analysis employs a combination of analytical techniques to ensure product purity and identity [12] [14]. High-performance liquid chromatography with ultraviolet detection provides quantitative analysis of the main component and identification of organic impurities. Gas chromatography-mass spectrometry offers complementary analysis, particularly for volatile impurities and residual solvents.
Nuclear magnetic resonance spectroscopy serves as the primary method for structural confirmation, with both proton and carbon-13 NMR providing detailed information about the compound's structure and purity [12]. The integration of NMR peaks allows for quantitative assessment of purity and identification of specific impurities based on their characteristic chemical shifts.
Thermal analysis techniques, including differential scanning calorimetry and thermogravimetric analysis, provide information about thermal stability and the presence of solvents or water [13]. These methods are particularly important for compounds intended for pharmaceutical or industrial applications where thermal stability is critical.
The implementation of comprehensive quality control protocols ensures that the final product meets specifications for purity, identity, and stability. Typical specifications include minimum purity levels of 95-99%, maximum limits for specific impurities, and acceptable ranges for physical properties such as melting point, boiling point, and optical rotation where applicable [14].
Irritant